molecular formula C13H12O2 B6370835 4-(3-Hydroxyphenyl)-2-methylphenol, 95% CAS No. 1261933-66-7

4-(3-Hydroxyphenyl)-2-methylphenol, 95%

Cat. No. B6370835
CAS RN: 1261933-66-7
M. Wt: 200.23 g/mol
InChI Key: OBJBBJZSSGPYLW-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)-2-methylphenol (95%), also known as 4-Methoxyphenol, is a phenolic compound with a wide range of applications in the field of science and technology. It is used in a variety of industries, including the pharmaceutical, cosmetic, and food industries. 4-Methoxyphenol is a white crystalline solid with a melting point of 120°C and a boiling point of 267°C. It is soluble in water and alcohol, and is typically used in aqueous solutions.

Scientific Research Applications

4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the study of the effects of environmental pollutants. It has also been used in the study of the effects of ultraviolet radiation on the skin, and in the synthesis of materials for use in electronic devices.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol is not fully understood. However, it is known to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. Inhibition of this enzyme can lead to the inhibition of inflammation and other physiological processes.
Biochemical and Physiological Effects
In vitro studies have shown that 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol has anti-inflammatory properties, as well as antioxidant and anti-cancer effects. It has also been shown to inhibit the growth of certain cancer cell lines, and to reduce the toxicity of certain environmental pollutants. In addition, 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol has been shown to have antibacterial, antifungal, and antiviral properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol in laboratory experiments include its low cost, its low toxicity, and its wide range of applications. Its low cost makes it an attractive choice for use in research studies. Additionally, its low toxicity makes it safe for use in laboratory experiments. However, it should be noted that 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol is not very soluble in water, and so it is not suitable for use in aqueous solutions.

Future Directions

The potential future directions for 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol research include the development of new pharmaceuticals and the study of its effects on other physiological processes. Additionally, further research could be conducted on the mechanism of action of 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol, and its potential applications in the treatment of various diseases. Finally, further research could be conducted on its potential use in the synthesis of materials for use in electronic devices.

Synthesis Methods

The synthesis of 4-(3-Hydroxyphenyl)-2-methylphenol, 95%nol involves the reaction of a phenol with a methyl halide in the presence of a strong base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, in which the methyl halide acts as the nucleophile and displaces the phenol's hydrogen atom. The reaction can be carried out in either aqueous or organic solvent, and the product can be purified by crystallization.

properties

IUPAC Name

4-(3-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJBBJZSSGPYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683679
Record name 3'-Methyl[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261933-66-7
Record name 3'-Methyl[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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